molecular formula C21H14N2 B186336 11-Methyldibenzo[a,c]phenazine CAS No. 4559-60-8

11-Methyldibenzo[a,c]phenazine

Cat. No.: B186336
CAS No.: 4559-60-8
M. Wt: 294.3 g/mol
InChI Key: CCVWHOGATVQYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methyldibenzo[a,c]phenazine is a polycyclic aromatic hydrocarbon that has gained attention due to its potential biological and environmental effects. It is a heterocyclic compound containing two benzene rings fused together with a nitrogen atom in the center. The molecular formula of this compound is C21H14N2, and it has a molecular weight of 294.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 11-Methyldibenzo[a,c]phenazine, can be achieved through various methods. One common approach involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds in the presence of a catalyst such as magnesium sulfate heptahydrate. This method offers excellent yields, short reaction times, and simple work-up procedures . Another approach involves the Pd-catalyzed cross-coupling reactions, where substituted anilines react with 2-bromo-1-methoxy-3-nitrobenzene to form intermediate diarylamines, which are then cyclized to form phenazine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 11-Methyldibenzo[a,c]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinone derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitro groups being introduced under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

11-Methyldibenzo[a,c]phenazine is unique among phenazine derivatives due to its specific structural features and biological activities. Similar compounds include:

These compounds share the phenazine core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

11-methylphenanthro[9,10-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2/c1-13-10-11-18-19(12-13)23-21-17-9-5-3-7-15(17)14-6-2-4-8-16(14)20(21)22-18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVWHOGATVQYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304022
Record name 11-methyldibenzo[a,c]phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4559-60-8
Record name NSC163922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-methyldibenzo[a,c]phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHYL-1,2,3,4-DIBENZOPHENAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Methyldibenzo[a,c]phenazine
Reactant of Route 2
Reactant of Route 2
11-Methyldibenzo[a,c]phenazine
Reactant of Route 3
Reactant of Route 3
11-Methyldibenzo[a,c]phenazine
Reactant of Route 4
Reactant of Route 4
11-Methyldibenzo[a,c]phenazine
Reactant of Route 5
Reactant of Route 5
11-Methyldibenzo[a,c]phenazine
Reactant of Route 6
Reactant of Route 6
11-Methyldibenzo[a,c]phenazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.